molecular formula C19H23N5O5S B7971918 methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B7971918
M. Wt: 433.5 g/mol
InChI Key: UHSPOZUHMXQZQQ-UHFFFAOYSA-N
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Description

The compound identified as “methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves specific chemical reactions and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological assays and studies to understand its interactions with biological molecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: this compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other benzaldehyde derivatives and amino acids. Examples include:

  • 4-(diethylamino)benzaldehyde
  • 2-aminobenzoic acid
  • (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it distinct from other similar compounds .

Properties

IUPAC Name

methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-5-30-19-22-18-21-10(2)15(17(26)28-4)16(24(18)23-19)11-6-7-12(13(8-11)27-3)29-9-14(20)25/h6-8,16H,5,9H2,1-4H3,(H2,20,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSPOZUHMXQZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=NC(=C(C(N2N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC2=NC(=C(C(N2N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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